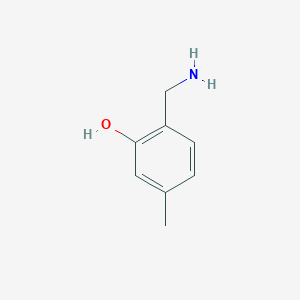
2-(Aminomethyl)-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-5-methylphenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-5-methylphenol in laboratory settings?
- Methodology : Acid-catalyzed condensation is a common approach, as demonstrated in the synthesis of structurally similar compounds. For example, 2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol was synthesized via condensation of 1-naphthaldehyde with 6-amino-p-cresol under acidic conditions, yielding a crystalline product suitable for X-ray analysis . Researchers should optimize reaction stoichiometry, temperature (e.g., 60–80°C), and catalyst type (e.g., acetic acid) to maximize yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Handling : Use impervious gloves, respiratory protection (e.g., N95 masks), and work in fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) at room temperature. Avoid exposure to moisture or direct sunlight to prevent decomposition .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical disposal protocols .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Key Techniques :
- HPLC : Quantify purity (≥97%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via 1H and 13C NMR, comparing peaks to reference data (e.g., proton environments near -NH2 and -OH groups) .
- Melting Point Analysis : Verify consistency with literature values (e.g., ~127–133°C for related analogs) .
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of this compound derivatives, and how do these affect material properties?
- Structural Insights :
- Hydrogen Bonding : Intramolecular O–H⋯N bonds form S(5) ring motifs, while intermolecular O–H⋯O interactions (O⋯O distance: 2.916 Å) create chain-like networks .
- π-π Stacking : Central aromatic systems participate in π-π interactions (Cg⋯Cg distances: 3.336–3.491 Å), influencing crystallinity and thermal stability .
- Implications : These interactions enhance structural rigidity, making derivatives suitable for optoelectronic applications (e.g., solar cell materials) .
Q. How do researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Conflict Resolution Strategies :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm bond assignments. For example, discrepancies in 1H NMR shifts due to solvent effects can be resolved by repeating experiments in deuterated DMSO .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data .
- Batch Consistency : Replicate syntheses under identical conditions to identify outliers caused by impurities or side reactions .
Q. What strategies optimize the hydrogen-bonding network in this compound derivatives for specific applications?
- Design Principles :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) to enhance hydrogen-bond acceptor strength, improving molecular recognition in sensor design .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize hydrogen-bonded assemblies during crystallization .
- Co-crystallization : Co-crystallize with complementary hydrogen-bond donors (e.g., carboxylic acids) to engineer supramolecular architectures for catalytic or drug-delivery systems .
属性
CAS 编号 |
40680-68-0 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 |
IUPAC 名称 |
2-(aminomethyl)-5-methylphenol |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,5,9H2,1H3 |
InChI 键 |
WNSXEDPCKDOJQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN)O |
规范 SMILES |
CC1=CC(=C(C=C1)CN)O |
Key on ui other cas no. |
40680-68-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















